molecular formula C11H14F3NO B13041919 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine

3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B13041919
M. Wt: 233.23 g/mol
InChI Key: WWMZSACVHIVOMF-UHFFFAOYSA-N
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Description

3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine is a synthetic amine derivative characterized by a propan-1-amine backbone substituted with a 3-methoxy group and a 2-(trifluoromethyl)phenyl aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent may influence electronic properties and binding interactions .

Synthesis typically involves the reduction of nitrile precursors, such as 3-methoxy-1-[2-(trifluoromethyl)phenyl]propanenitrile, using agents like lithium aluminum hydride (LiAlH4), yielding the primary amine with moderate to high purity (e.g., 61% yield for analogous compounds) . Spectroscopic characterization includes distinct $ ^1H $-NMR signals: δ 7.66–7.45 (m, aromatic protons), 3.62 (m, methoxy-CH$2$), and 1.50 (d, methyl group) . The molecular formula is C${11}$H${14}$F$3$NO, with a molecular weight of 233.23 g/mol.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3-methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-16-7-6-10(15)8-4-2-3-5-9(8)11(12,13)14/h2-5,10H,6-7,15H2,1H3

InChI Key

WWMZSACVHIVOMF-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One of the most common and scalable methods involves reductive amination of a trifluoromethyl-substituted phenyl aldehyde or ketone intermediate with an appropriate amine.

  • Starting material : 3-(2-trifluoromethyl)phenylpropanal or related ketone.
  • Amine source : Methoxy-substituted amines or primary amines.
  • Catalysts and reagents : Raney Nickel, Pd/C, or sodium borohydride derivatives under hydrogen atmosphere.
  • Solvents : Methanol, ethyl acetate, or mixtures with water.
  • Conditions : Mild heating (25–80°C), hydrogen pressure for catalytic reductions.

This method allows direct conversion to the target amine with high selectivity and yield. For example, a "one-pot" process using Raney Nickel under hydrogen pressure has been reported for related compounds, providing a streamlined synthesis route with fewer steps and easier scale-up potential.

Synthesis of Key Intermediates

The preparation of the trifluoromethyl-substituted phenylpropanal or phenylpropanone intermediate is critical.

  • Diazotization and coupling : 3-trifluoromethylaniline can be diazotized and reacted with isopropenyl acetate in the presence of catalytic cuprous or cupric salts to yield 1-(3-trifluoromethyl)phenyl-propan-2-one intermediates.
  • Oxime formation and reduction : Conversion of trifluoromethyl acetophenone to its oxime followed by reduction can also be employed to introduce the amine functionality.

Purification and Salt Formation

  • The crude amine product is purified by filtration, washing with aqueous methanol and water, and treatment with activated charcoal to remove impurities.
  • Conversion to pharmaceutically acceptable salts (e.g., hydrochloride) is achieved by treatment with acid in ethyl acetate, heating, and crystallization.
  • Purity levels exceeding 99.9% by HPLC have been reported for such salts, which is critical for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Diazotization of 3-trifluoromethylaniline NaNO2, HCl, 0–5°C 0–5 30 min - Formation of diazonium salt
Coupling with isopropenyl acetate CuCl catalyst, water/alcohol solvent 20–70 30 min–3 h ~42 Intermediate ketone isolation by distillation or bisulfite complex
Oxime formation from ketone Hydroxylamine hydrochloride, NaOH 40–45 5–7 h 80–85 Purification by crystallization
Reductive amination Amine, Raney Ni or Pd/C, H2 pressure 25–80 0.5–5 h 70–90 One-pot process for amine formation
Purification and salt formation Filtration, washing, activated charcoal, acid treatment 25–80 1–2 h >99.9% purity Crystallization of hydrochloride salt

Research Findings and Optimization

  • Catalyst choice : Raney Nickel and Pd/C under hydrogen pressure are effective catalysts for reductive amination, with Raney Nickel favored for cost-effectiveness and scalability.
  • Solvent effects : Methanol and ethyl acetate mixtures provide good solubility and facilitate purification steps.
  • Reaction temperature : Moderate heating (35–80°C) enhances reaction rates without compromising selectivity.
  • Purification : Activated charcoal treatment and controlled crystallization are essential for removing colored impurities and achieving pharmaceutical-grade purity.
  • Yield optimization : Using stoichiometric ratios and controlled addition of reagents minimizes side reactions and maximizes yield.

Summary Table of Preparation Routes

Method Key Intermediate Main Reaction Type Catalyst/Reagents Purification Method Yield Range Scalability
Reductive amination (one-pot) 3-(2-trifluoromethyl)phenylpropanal Reductive amination Raney Ni, H2, Methanol Filtration, charcoal, crystallization 70–90% High
Diazotization + coupling + reduction 3-trifluoromethylaniline → ketone → oxime → amine Diazotization, coupling, reduction CuCl catalyst, hydroxylamine, NaBH4 Crystallization, distillation 40–85% Moderate

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Fluorinated compounds, including 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine, are recognized for their enhanced lipophilicity and metabolic stability, which can improve bioavailability and therapeutic efficacy. Research indicates that similar compounds can interact with neurotransmitter receptors, particularly serotonin receptors, influencing neurotransmitter metabolism and potentially leading to therapeutic effects in psychiatric disorders .

Case Studies

  • Serotonin Receptor Modulation : A study highlighted the ability of trifluoromethyl-substituted phenyl compounds to modulate serotonin receptor activity. This modulation can be crucial for developing antidepressants and anxiolytics, as it may enhance or inhibit specific physiological responses related to mood regulation.
  • Drug Design : Recent advancements in drug design have utilized this compound as a scaffold for synthesizing new ligands targeting opioid receptors. These ligands exhibit high affinity and selectivity, indicating the compound's potential in developing pain management therapies .

Materials Science

Fluorinated Polymers

The incorporation of fluorinated compounds into polymer matrices has led to the development of materials with superior chemical inertness and thermal stability. The unique properties of this compound allow it to be used in creating advanced coatings and films that resist degradation under harsh conditions .

Applications in Coatings

Fluorinated coatings derived from compounds like this compound are utilized in various industrial applications due to their resistance to solvents and high temperatures. These coatings enhance the durability of surfaces in sectors such as electronics and automotive manufacturing .

Analytical Chemistry

Derivatization Reagents

In analytical chemistry, this compound serves as a derivatization agent for biogenic amines. Its ability to form stable derivatives facilitates the sensitive quantification of these amines using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantification Techniques

Research has demonstrated that the use of fluorinated reagents significantly improves the detection limits for biogenic amines in complex matrices like food and beverages. This capability is crucial for ensuring food safety and quality control.

Summary Table of Applications

Application Area Description Case Studies/References
Medicinal ChemistryModulation of neurotransmitter systems; potential antidepressant properties,
Materials ScienceDevelopment of durable fluorinated coatings; enhanced thermal stability
Analytical ChemistryDerivatization of biogenic amines for improved quantification,

Mechanism of Action

The mechanism of action of 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR) Reference
3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine 2-(trifluoromethyl)phenyl, 3-methoxy C${11}$H${14}$F$_3$NO 233.23 δ 7.66–7.45 (m, 4H, Ar), 3.62 (m, 1H)
2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) No methoxy; 3-(trifluoromethyl)phenyl C${10}$H${12}$F$_3$N 204.09 δ 7.66–7.45 (m, 4H), 3.62 (m, 1H)
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d) Methyl branch at C2; 3-(trifluoromethyl)phenyl C${11}$H${14}$F$_3$N 218.23 δ 1.50 (d, 3H, CH$_3$)
2-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride Para-substituted trifluoromethyl C${10}$H${12}$F$_3$N·HCl 240.67
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine Aromatic ring replaced with 5-methylfuran C${10}$H${15}$NO$_2$ 193.23

Key Observations:

  • Substituent Position : The ortho-substituted trifluoromethyl group in the target compound (vs. para in ) may sterically hinder interactions or alter electronic effects.
  • Methoxy Group: Enhances polarity compared to non-methoxy analogues (e.g., 16c) .
  • Branched Chains : Addition of a methyl group (16d) increases molecular weight and may affect metabolic stability .

Physicochemical Stability and Handling

  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility and crystallinity for storage (RT recommended) .
  • Purity : Commercial samples often achieve ≥95% purity, verified via GC-MS and HPLC-TOF .

Biological Activity

3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by modifying their lipophilicity and metabolic stability.

Chemical Structure and Properties

The molecular formula of this compound is C11H14F3NOC_{11}H_{14}F_3NO, with a molecular weight of approximately 233.23 g/mol. The presence of the trifluoromethyl group (-CF3) significantly influences its biological interactions and activities.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit activity at serotonin receptors, particularly the 5-HT receptor family, which are crucial in regulating mood and anxiety.

Case Studies and Research Findings

  • Dopamine D3 Receptor Modulation : A study highlighted that compounds similar to this compound demonstrate selective binding to dopamine D3 receptors, suggesting potential applications in treating substance use disorders. The compound's affinity for these receptors indicates its role as a partial agonist, which could modulate dopaminergic signaling effectively .
  • Inhibition of Serotonin Uptake : The trifluoromethyl group has been shown to enhance the potency of compounds in inhibiting serotonin reuptake. This property is beneficial for developing antidepressants and anxiolytics .
  • Antimicrobial Properties : Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Dopamine D3 ReceptorPartial agonism with high selectivity
Serotonin Reuptake InhibitionEnhanced potency due to trifluoromethyl substitution
Antimicrobial ActivityEffective against multiple bacterial strains

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